3,8-Bis[4-(diphenylamino)phenyl]-1,10-phenanthroline
Overview
Description
3,8-Bis[4-(diphenylamino)phenyl]-1,10-phenanthroline is a complex organic compound with the molecular formula C48H34N4 and a molecular weight of 666.8 g/mol. This compound is known for its unique structural properties, which include a phenanthroline core and bulky diphenylamino groups. It is primarily used in scientific research and has applications in various fields such as organic electronics, catalysis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Bis[4-(diphenylamino)phenyl]-1,10-phenanthroline typically involves the reaction of 1,10-phenanthroline with diphenylamine derivatives under specific conditions. One common method includes the use of acetonitrile and dichloromethane as solvents, with the reaction carried out at temperatures between 269.0-272.0°C . The reaction conditions must be carefully controlled to ensure the correct formation of the desired product.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of this compound on an industrial scale would likely involve similar reaction conditions as those used in laboratory settings. The use of large-scale reactors and precise control of reaction parameters would be essential to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3,8-Bis[4-(diphenylamino)phenyl]-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the phenanthroline core and diphenylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phenanthroline derivatives, while substitution reactions can introduce various functional groups onto the phenanthroline core .
Scientific Research Applications
3,8-Bis[4-(diphenylamino)phenyl]-1,10-phenanthroline has a wide range of scientific research applications:
Organic Light-Emitting Diodes (OLEDs): The compound is used in the development of OLEDs due to its excellent electron-transporting properties and ability to form stable complexes with transition metals.
Material Science: Its bulky aromatic groups enable interesting self-assembly properties, useful in developing new functional materials.
Sensor Development: The compound’s ability to complex with various metal ions makes it suitable for sensor development, particularly in ion-sensing and fluorescent chemosensors.
Catalysis: It is used in catalysis and material synthesis, demonstrating good catalytic activity in organic transformations.
Mechanism of Action
The mechanism of action of 3,8-Bis[4-(diphenylamino)phenyl]-1,10-phenanthroline involves its interaction with molecular targets and pathways. The phenanthroline core allows it to form stable complexes with transition metals, which can then participate in various catalytic and electronic processes. The diphenylamino groups enhance its electron-transporting properties, making it effective in applications such as OLEDs and sensors.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis[4-(diphenylamino)phenyl]anthraquinone: Another compound with similar structural features and applications in OLEDs and material science.
4-(N,N-Diphenylamino)phenylboronic acid: Used in optoelectronic applications and shares the diphenylamino functional group.
Uniqueness
3,8-Bis[4-(diphenylamino)phenyl]-1,10-phenanthroline is unique due to its combination of a phenanthroline core and bulky diphenylamino groups, which provide excellent electron-transporting properties and the ability to form stable complexes with transition metals. These features make it particularly valuable in advanced display and lighting technologies.
Properties
IUPAC Name |
N,N-diphenyl-4-[8-[4-(N-phenylanilino)phenyl]-1,10-phenanthrolin-3-yl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H34N4/c1-5-13-41(14-6-1)51(42-15-7-2-8-16-42)45-27-23-35(24-28-45)39-31-37-21-22-38-32-40(34-50-48(38)47(37)49-33-39)36-25-29-46(30-26-36)52(43-17-9-3-10-18-43)44-19-11-4-12-20-44/h1-34H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WURPXEQPPXFCIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CN=C5C(=C4)C=CC6=CC(=CN=C65)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H34N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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